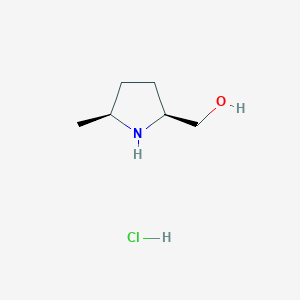![molecular formula C10H13N3O B1435445 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1803590-68-2](/img/structure/B1435445.png)
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
Descripción general
Descripción
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one (referred to as MAPS) is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that contains a pyrazole ring and a spirocyclic lactam ring. MAPS has been studied for its potential use in medicinal chemistry, particularly in the development of novel drugs.
Aplicaciones Científicas De Investigación
Organic Synthesis
In organic synthesis, this compound could serve as a precursor for the synthesis of various platinum(II) complexes . These complexes are crucial in the development of photovoltaic devices and organic light-emitting diodes (OLEDs) . The pyrazole moiety within the compound can be utilized to create bidentate ligands that significantly enhance the photophysical properties of platinum(II) complexes.
Medicinal Chemistry
The pyrazole core of the compound is a common feature in many therapeutic agents. It can be used to synthesize derivatives with potential antimicrobial , antimalarial , anticancer , and anti-inflammatory properties . The versatility of the pyrazole group allows for the fine-tuning of these compounds to target specific biological pathways.
Fluorescence Studies
Due to the inherent properties of the pyrazole group, derivatives of this compound can exhibit fluorescent characteristics . This makes them suitable for use in fluorescence microscopy and as fluorescent probes in biological systems to track the presence or concentration of various biomolecules .
Electrochemical Applications
The compound can be modified to study its electrochemical properties . For instance, cyclic voltammetry studies can be conducted to determine the HOMO-LUMO gap and other electronic parameters, which are essential for designing efficient electrochemical sensors .
Energetic Materials Research
Pyrazole derivatives are known to contribute to the thermal stability of energetic materials. Compounds synthesized from this pyrazole could be explored for their potential as heat-resistant explosives or propellants in the field of energetic materials .
Antitumor Activity
The pyrazole moiety is also associated with antitumor activity . Derivatives of this compound could be synthesized and screened for their ability to inhibit the growth of tumor cells, particularly in the context of Merkel cell carcinoma .
Enzyme Inhibition
This compound could be used to develop inhibitors for various enzymes. Pyrazole derivatives are known to exhibit selective enzyme inhibitory activities , which can be harnessed in the design of new drugs for diseases where enzyme regulation is a therapeutic strategy .
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-6-7(5-11-13)8-10(3-2-4-10)9(14)12-8/h5-6,8H,2-4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBOGSHKJBUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)




![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)
